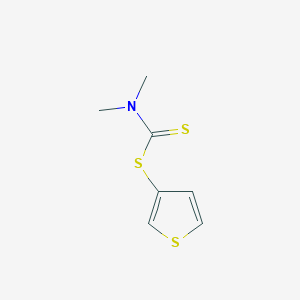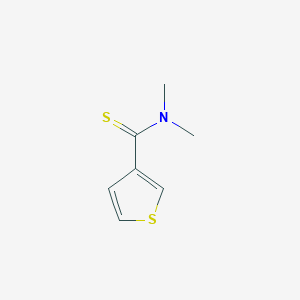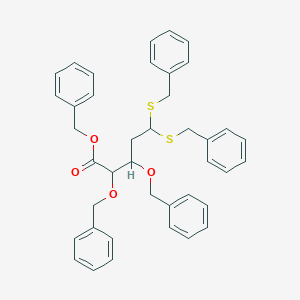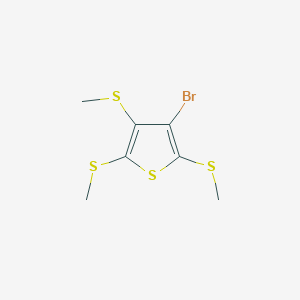
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CFPP possesses several unique properties that make it a promising candidate for drug development.
科学研究应用
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess several pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor activities. 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). Furthermore, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess antioxidant properties and to increase the levels of glutathione peroxidase (GPx) and superoxide dismutase (SOD).
实验室实验的优点和局限性
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine possesses several advantages for lab experiments. It is a highly stable compound and can be easily synthesized in large quantities. 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine is also highly soluble in water, which makes it ideal for in vitro studies. However, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine also possesses several limitations for lab experiments. It has been shown to possess cytotoxic effects at high concentrations, which limits its potential applications in vivo. Furthermore, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess low bioavailability, which may limit its potential applications in drug development.
未来方向
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has several potential future directions for research. It has been shown to possess several pharmacological properties that make it a promising candidate for drug development. Future research could focus on improving the bioavailability of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine and developing novel formulations that can enhance its therapeutic efficacy. Furthermore, future research could focus on studying the potential applications of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on studying the potential applications of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in combination with other drugs for the treatment of various diseases.
合成方法
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-furoic acid in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(2-furoyl)-4-chlorobenzoyl chloride. The next step involves the reaction of this intermediate with piperazine in the presence of a base such as potassium carbonate. This reaction leads to the formation of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine.
属性
IUPAC Name |
(4-chlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-5-3-12(4-6-13)15(20)18-7-9-19(10-8-18)16(21)14-2-1-11-22-14/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRJZLNHSDXZIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-cyano-3-[1-methyl-5-(methylsulfonyl)-1H-pyrrol-2-yl]acrylate](/img/structure/B429057.png)


![2,4-Ditert-butoxy-5-[3-(2,4-ditert-butoxy-5-pyrimidinyl)-5-fluorophenyl]pyrimidine](/img/structure/B429062.png)
![Thieno[3,2-h][1,6]naphthyridine](/img/structure/B429063.png)
![tert-butyl 4-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-imidazole-1-carboxylate](/img/structure/B429066.png)

![1,3-Dibromodithieno[3,4-b:3,2-d]pyridine](/img/structure/B429068.png)
![Dithieno[2,3-b:3,2-d]pyridine](/img/structure/B429069.png)
